

physical and chemical properties of 2,6-Dibromo-4-methylphenol

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylphenol

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An In-depth Technical Guide to **2,6-Dibromo-4-methylphenol** for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,6-Dibromo-4-methylphenol** (CAS No. 2432-14-6). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data from peer-reviewed literature and established chemical databases. We delve into the compound's structural attributes, characteristic reactivity, a detailed laboratory-scale synthesis protocol, and its applications as a versatile intermediate in organic synthesis and materials science. Safety protocols and handling guidelines are also detailed to ensure safe and effective utilization in a research environment.

Compound Identification and Structure

2,6-Dibromo-4-methylphenol, also commonly known as 2,6-Dibromo-p-cresol, is a halogenated aromatic compound. Its structure consists of a phenol core substituted with a methyl group at the para position (position 4) and two bromine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group. This substitution pattern sterically hinders the hydroxyl group and significantly influences the electronic properties of the aromatic ring, dictating its reactivity and physical characteristics.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 2432-14-6 | [1] [2] [3] |
| Molecular Formula | C ₇ H ₆ Br ₂ O | [1] [2] [4] |
| Molecular Weight | 265.93 g/mol | [2] [3] |
| IUPAC Name | 2,6-dibromo-4-methylphenol | [4] |
| Common Synonyms | 2,6-Dibromo-p-cresol, 3,5-Dibromo-4-hydroxytoluene | [1] [4] [5] |
| InChI Key | FIGPGTJKHFAYRK-UHFFFAOYSA-N | [4] [6] |
| SMILES | <chem>Cc1cc(Br)c(O)c(Br)c1</chem> | [3] |

Physical and Thermochemical Properties

2,6-Dibromo-4-methylphenol is a white to off-white or light-yellow crystalline solid at ambient temperature.[\[1\]](#) Its physical properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various physical states.

| Property | Value | Reference(s) |
|----------------|---|--------------|
| Appearance | White to light yellow crystalline powder | [1][5][7] |
| Melting Point | 49-50 °C | [5][8] |
| Boiling Point | 140 °C @ 11 mmHg; 235.8 °C @ 760 mmHg | [5][7][8] |
| Solubility | Insoluble in water; Soluble in methanol, chloroform | [1][8] |
| Density | 1.948 g/cm ³ (estimate) | [7] |
| Vapor Pressure | 0.0321 mmHg @ 25 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [3][8] |
| pKa | 7.21 ± 0.23 (Predicted) | [1][8] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of **2,6-Dibromo-4-methylphenol**. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry.
 - ~2.25 ppm (s, 3H): A singlet corresponding to the three protons of the para-methyl group (CH₃).
 - ~5.5-6.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and solvent.
 - ~7.20 ppm (s, 2H): A singlet representing the two equivalent aromatic protons at positions 3 and 5. The symmetry of the substitution pattern results in these protons having the same chemical environment.[6]

- ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the unique carbon atoms in the structure.
 - ~20 ppm: Methyl carbon (C4-CH₃).
 - ~110 ppm: Brominated aromatic carbons (C2, C6).
 - ~130 ppm: Methyl-substituted aromatic carbon (C4).
 - ~132 ppm: Unsubstituted aromatic carbons (C3, C5).
 - ~148 ppm: Hydroxyl-bearing aromatic carbon (C1).[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[\[4\]](#)[\[11\]](#)

- 3450-3550 cm⁻¹ (sharp, medium): O-H stretching vibration of the sterically hindered phenolic group.
- 2850-3000 cm⁻¹ (weak to medium): C-H stretching from the methyl and aromatic groups.
- ~1550-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
- ~1200 cm⁻¹ (strong): C-O stretching of the phenol group.
- 550-650 cm⁻¹ (strong): C-Br stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ^{79}Br and ^{81}Br).

- Molecular Ion (M⁺): A cluster of peaks around m/z 264, 266, and 268, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the $[\text{C}_7\text{H}_6^{79}\text{Br}_2\text{O}]^+$, $[\text{C}_7\text{H}_6^{79}\text{Br}^{81}\text{BrO}]^+$, and $[\text{C}_7\text{H}_6^{81}\text{Br}_2\text{O}]^+$ ions, respectively.[\[4\]](#)
- Key Fragments: Common fragmentation pathways include the loss of a bromine radical ([M-Br]⁺), showing a doublet peak cluster around m/z 185/187, and the loss of a methyl radical

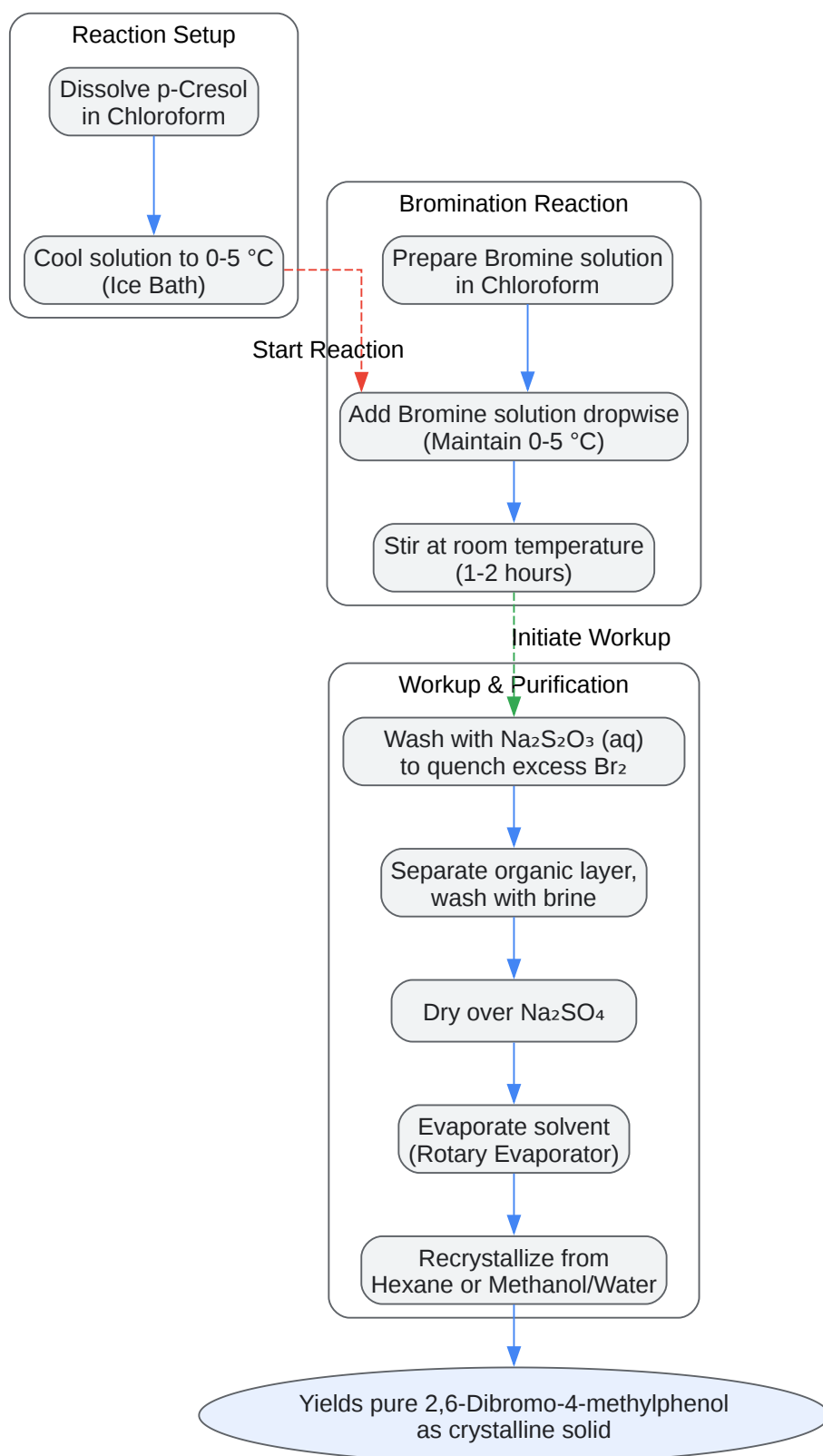
$([M-CH_3]^+)$.[\[12\]](#)[\[13\]](#)

Synthesis Protocol: Electrophilic Bromination of p-Cresol

The most direct and common synthesis of **2,6-Dibromo-4-methylphenol** involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol) using elemental bromine. The hydroxyl and methyl groups are activating and ortho-, para-directing. Since the para position is blocked by the methyl group, substitution occurs exclusively at the two equivalent ortho positions.

Causality and Experimental Design

The choice of a non-polar solvent like chloroform ($CHCl_3$) or dichloromethane (CH_2Cl_2) is crucial to moderate the reactivity of bromine and prevent over-bromination or side reactions.[\[1\]](#)
[\[14\]](#) The reaction is highly exothermic; therefore, maintaining a low temperature (0-5 °C) during the bromine addition is critical for selectivity and safety. An aqueous workup is employed to quench any remaining bromine and remove the hydrogen bromide (HBr) byproduct.



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Caption: Workflow for the synthesis of **2,6-Dibromo-4-methylphenol**.

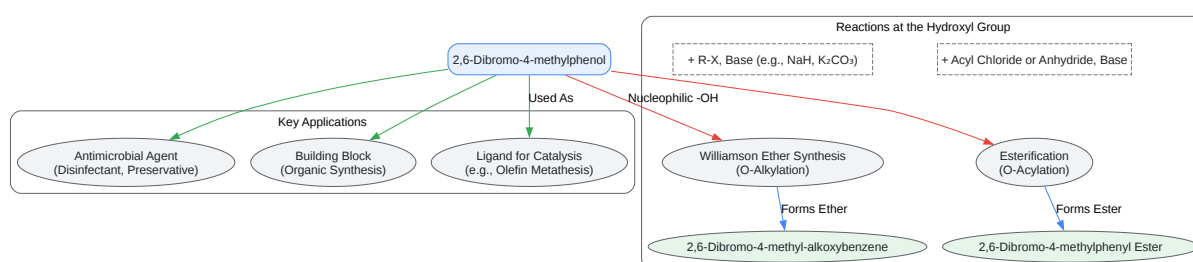
Step-by-Step Methodology

This protocol is adapted from established procedures for phenol bromination and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).^{[14][15]}

- Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.10 mol) of 4-methylphenol in 100 mL of dichloromethane.
- Cooling: Cool the flask in an ice-water bath until the internal temperature reaches 0-5 °C.
- Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.3 mL, 0.20 mol) of bromine in 25 mL of dichloromethane. Add this solution dropwise to the stirred p-cresol solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C. A significant color change and evolution of HBr gas (which should be vented to a scrubber) will be observed.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- Workup:
 - Slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted bromine. The deep red/brown color should dissipate.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution.
 - Dry the separated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or a methanol/water mixture, to yield pure **2,6-Dibromo-4-methylphenol** as a white crystalline solid.

Chemical Reactivity and Applications

The reactivity of **2,6-Dibromo-4-methylphenol** is dominated by the phenolic hydroxyl group and its role as a precursor in more complex syntheses.



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Caption: Key reactivity pathways and applications of **2,6-Dibromo-4-methylphenol**.

Reactions of the Hydroxyl Group

The phenolic proton is acidic (predicted pK_a ≈ 7.21) and can be removed by a suitable base.^[1] The resulting phenoxide is a potent nucleophile.

- **O-Alkylation (Williamson Ether Synthesis):** Reaction with alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields the corresponding ether.

- O-Acylation (Esterification): Treatment with acyl chlorides (RCOCl) or acid anhydrides ($(\text{RCO})_2\text{O}$), typically in the presence of a base like pyridine or triethylamine, produces the corresponding phenyl ester.[\[16\]](#)[\[17\]](#)

Applications in Research and Development

- Catalysis: **2,6-Dibromo-4-methylphenol** has been utilized in the development of advanced catalysts. It is specifically cited for its use in studying noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction in organic synthesis.[\[7\]](#)[\[8\]](#)
- Organic Synthesis Intermediate: As a functionalized building block, it serves as a precursor for more complex molecules. The bromine atoms can be replaced or used in cross-coupling reactions, and the hydroxyl group provides a handle for further modification.[\[5\]](#)[\[18\]](#)
- Antimicrobial and Preservative: Its broad-spectrum activity against bacteria and fungi makes it an effective disinfectant and preservative in various industrial and personal care formulations.[\[1\]](#)
- Environmental Science: The compound has been used as a model halogenated aromatic pollutant in studies on advanced oxidation processes for water treatment, such as photocatalytic degradation.[\[7\]](#)

Safety, Handling, and Storage

2,6-Dibromo-4-methylphenol is an irritant and requires careful handling.

- Hazard Identification:
 - Causes serious eye irritation (H319).[\[3\]](#)
 - Causes skin irritation (H315).[\[3\]](#)
 - May cause respiratory irritation (H335).[\[3\]](#)
 - Harmful to aquatic life.[\[1\]](#)
- Recommended PPE:

- Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
- Use in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8]
 - Avoid generating dust. Minimize contact with skin, eyes, and clothing.
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

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